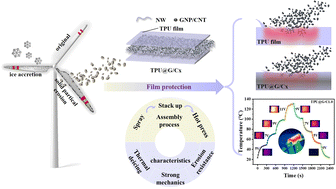Polyurethane-based nanocomposite film with thermal deicing capability and anti-erosion for wind turbine blades protection in extreme environments†
Journal of Materials Chemistry A Pub Date: 2023-10-14 DOI: 10.1039/D3TA05595G
Abstract
In some high-altitude areas, solid particle erosion and ice accretion on the wind turbine blades may reduce the power generation efficiency. In view of this, a flexible thermoplastic polyurethane@carbon nanotube/graphene nanoplatelet composite film with rapid electrothermal deicing performance and excellent solid particle erosion resistance was prepared via a simple “spray-hot pressing” method. With a low filler content (2 wt%), the film can heat up to 96.5 °C at 9 V, showing a rapid deicing (150 s). Additionally, it exhibits outstanding photothermal performance (reaching 74.2 °C at 100 mW cm−2) that can assist in deicing and anti-icing. Furthermore, the solid particle erosion resistance has been improved with a low erosion rate of 0.20%. Due to the unique sandwich structure, the film has a high tensile strength and elongation at break, reaching 48.5 MPa and 795.0%, respectively. This work provides a simple approach to protect wind turbine blades in extreme environments.


Recommended Literature
- [1] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [2] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [3] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [4] Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†
- [5] Single p–n homojunction white light emitting diodes based on high-performance yellow luminescence of large-scale GaN microcubes†
- [6] On splitting of the NICS(1) magnetic aromaticity index†
- [7] Inorganic analysis
- [8] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [9] Inside back cover
- [10] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16514-83-3
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









